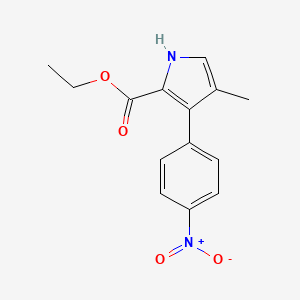![molecular formula C25H23N3 B14285664 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine CAS No. 138408-51-2](/img/structure/B14285664.png)
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine typically involves the functionalization of imidazole derivatives. One common method is the lithiation of 1-(triphenylmethyl)imidazole, followed by its reaction with various electrophiles . This process can be efficiently carried out using flow chemistry techniques at ambient temperature, achieving high yields in short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure consistent and high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The lithiation of the imidazole ring allows for subsequent substitution reactions with different electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Lithium Reagents: Used for the lithiation of the imidazole ring.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the electrophiles used. For example, the reaction with alkyl halides can introduce alkyl groups, while reactions with acyl chlorides can introduce acyl groups .
Wissenschaftliche Forschungsanwendungen
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Triphenylmethyl)imidazole: A closely related compound used in similar synthetic applications.
4(5)-(Hydroxymethyl)imidazole: Another imidazole derivative with different functional groups.
Methyl 2-nitro-1-imidazoleacetate: An imidazole compound with nitro and ester groups.
Uniqueness
3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is unique due to the presence of the triphenylmethyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
138408-51-2 |
|---|---|
Molekularformel |
C25H23N3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
3-(1-tritylimidazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C25H23N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-17,19-20H,18,26H2 |
InChI-Schlüssel |
PSKFCFRJPUWICJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)





![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)





![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)

